{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 1955499-24-7. It is characterized by a cyclopropyl group attached to a methanamine structure that features a para-bromophenyl substituent. This compound is significant in medicinal chemistry, particularly in the development of pharmaceuticals due to its potential biological activities.
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride falls under the classification of organic compounds, specifically amines. It is categorized as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride typically involves several steps:
The general reaction scheme can be summarized as follows:
This method allows for the efficient formation of the desired compound with good yields.
The molecular structure of {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride features:
The compound has a molecular weight of approximately 276.6 g/mol. Its structural formula can be represented as follows:
The compound's three-dimensional conformation can be further analyzed using molecular modeling software to predict its interactions with biological targets.
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride can undergo several chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of conditions significantly affects the yield and purity of the products formed.
The mechanism of action for {1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride is primarily linked to its interactions with biological receptors, particularly those involved in neurotransmission and cellular signaling pathways.
Upon administration, this compound may act as a ligand for specific receptors, influencing physiological responses related to mood regulation, pain perception, and inflammation. Detailed studies are necessary to elucidate its precise mechanism at the molecular level.
Research indicates that similar compounds have shown activity at various receptor sites, suggesting potential therapeutic applications in treating neurological disorders and inflammatory conditions .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize these properties accurately .
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride has several applications in scientific research:
This compound represents an important area of interest due to its unique structure and potential therapeutic benefits, warranting further exploration in both academic and industrial settings.
Transition metal-catalyzed [2+1] cycloadditions enable efficient construction of the strained cyclopropane ring in {1-[(4-bromophenyl)methyl]cyclopropyl}methanamine. This method employs aromatic vinyl fluorides as precursors, reacting with carbene equivalents (e.g., diazo compounds) under catalysts such as rhodium(II) carboxylates or copper(I) complexes. The reaction proceeds via metallocarbene intermediates that undergo stereoselective cyclization with olefins. Key advantages include atom economy, tolerance of bromophenyl substituents, and high yields (>80%) under mild conditions (60–80°C). Solvent selection is critical, with dichloroethane (DCE) or toluene optimizing carbene stability and reactivity. Post-cyclization, the aminomethyl side chain is introduced through nucleophilic substitution or reductive amination of the cyclopropyl carbonyl intermediate [1].
Absolute stereocontrol in cyclopropane synthesis is achieved using chiral transition-metal catalysts or auxiliaries. Rhodium(II) complexes with (S)- or (R)-N-(phthaloyl)tert-leucine ligands induce enantioselectivity >90% ee during [2+1] cycloadditions. The chiral environment directs cis/trans isomerism, favoring the trans-diastereomer critical for receptor binding in neurological applications. Alternatively, Jacobsen’s hydrolytic kinetic resolution separates racemic cyclopropanecarboxylates with high enantiopurity (ee >95%). The resolved (1R,2S)-cyclopropylmethylamine intermediate then couples with 4-bromobenzyl bromide via Mitsunobu alkylation, preserving stereochemistry. Chiral HPLC validation confirms diastereomeric ratios exceeding 98:2, essential for structure-activity studies [1] [5].
Table 1: Cyclopropanation Conditions and Outcomes
Method | Catalyst System | Temperature (°C) | Yield (%) | ee or dr |
---|---|---|---|---|
[2+1] Cycloaddition | Rh₂(OAc)₄ / Styrene | 80 | 85 | dr 1:1 (racemic) |
Asymmetric Cyclopropanation | Rh₂(S-PTTL)₄ | 60 | 78 | ee 92% (1R,2S) |
Kinetic Resolution | (S,S)-Jacobsen Catalyst | 25 | 45* | ee 98% (1R,2S) |
Regioselective bromination at the para-position employs bromine (Br₂) in acetic acid or dichloromethane, catalyzed by Lewis acids (e.g., FeBr₃ or AlCl₃). Electron-donating groups (e.g., −CH₃) ortho to the target site accelerate substitution, yielding >95% 4-bromobenzyl derivatives. For electron-neutral substrates, bromochlorination with N-bromosuccinimide (NBS) and catalytic HCl achieves comparable selectivity at 0°C. Subsequent free-radical benzylic bromination using NBS and azobisisobutyronitrile (AIBN) generates the key intermediate 1-(bromomethyl)-4-bromobenzene, isolated by silica gel chromatography (hexane/ethyl acetate = 9:1). This intermediate reacts with cyclopropylamine nucleophiles to form the {1-[(4-bromophenyl)methyl]cyclopropyl} scaffold [1] [3].
The bromophenyl group enables late-stage diversification via Pd-catalyzed cross-couplings:
Table 2: Palladium-Catalyzed Diversification of the Bromophenyl Group
Reaction Type | Conditions | Product R Group | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, toluene/EtOH, 80°C | Biphenyl-4-yl | 88 |
Buchwald Amination | Pd₂(dba)₃, BINAP, morpholine, NaOt-Bu, 100°C | 4-Morpholinyl | 75 |
Methoxycarbonylation | Pd(OAc)₂, dppf, CO (1 atm), MeOH, 80°C | −CO₂CH₃ | 82 |
The free base {1-[(4-bromophenyl)methyl]cyclopropyl}methanamine is dissolved in anhydrous diethyl ether or tetrahydrofuran and treated with stoichiometric HCl (1.0–1.2 equiv) in isopropanol at 0°C. Protonation of the primary amine forms a crystalline hydrochloride salt, improving aqueous solubility (>50 mg/mL) and thermal stability (decomposition >200°C). The salt’s formation constant (Kf) is optimized by controlling addition rate and stirring duration (2–4 h). Filtration isolates the precipitate, which is washed with cold ether to remove neutral impurities. The hydrochloride’s identity is confirmed via Fourier-transform infrared spectroscopy (FTIR; −NH₃⁺ bend at 1600 cm⁻¹) and ion chromatography (Cl⁻ content >99%) .
Crude hydrochloride salt is recrystallized from ethanol/ethyl acetate (1:5) or methanol/diethyl ether to afford needle-like crystals with >99.5% purity (HPLC). Key parameters:
Table 3: Purification Techniques and Outcomes
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Recrystallization | Ethanol/ethyl acetate (1:5), −20°C, 12 h | 99.7 | 85 |
Reverse-Phase Chromatography | H₂O/MeCN + 0.1% TFA, C18 column | 99.5 | 78 |
Charcoal Treatment | 1% w/v in ethanol, filtration | 99.3 | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: